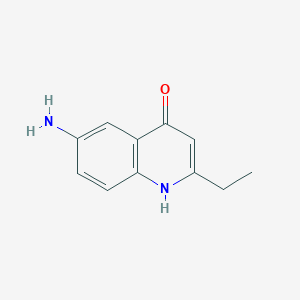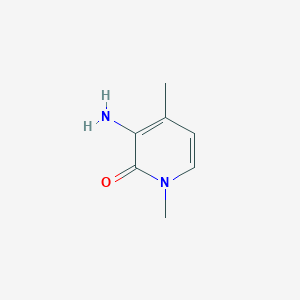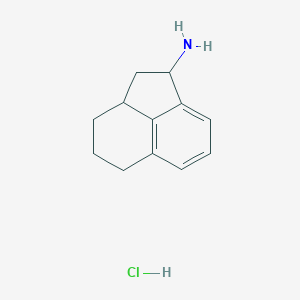
6-Amino-2-ethyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-ethyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse applications in various fields, including medical, environmental, and industrial research. Its molecular formula is C11H12N2O, and it has a molecular weight of 188.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one, can be achieved through various methods. One common approach involves the reaction of 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde. In this pathway, the amino group is substituted with 2-bromoacetate via nucleophilic substitution, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such methods not only enhance the efficiency of the synthesis but also minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like ethyl 2-bromoacetate are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Amino-2-ethyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and free radical scavenging.
Medicine: Quinoline derivatives, including this compound, have shown potential in antimicrobial, anti-inflammatory, and anticancer research.
Industry: The compound is used in the development of fluorescence probes and sensors due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage to biomolecules. This activity is crucial in preventing the initiation and progression of various diseases .
Vergleich Mit ähnlichen Verbindungen
- 6-Amino-2-methylquinolin-4-ol
- 6-Aminoquinoline
- 2-Ethylquinolin-4-ol
Comparison: 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of an amino group and an ethyl group on the quinoline ring. This structural feature enhances its antioxidant activity and makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
6-amino-2-ethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINGYUUWYAWXNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)
![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)


